Enantiomeric Excess: Industrial (R)-HPBE Achieves ≥97.5 % ee vs Racemic Baseline (0 % ee)
Commercial (R)-HPBE manufactured by BASF carries a specification of enantiomeric excess ≥ 97.5 % (GC purity ≥ 97.5 %) . Academic and industrial processes consistently deliver ee values exceeding 99 %: Herold et al. reported > 99 % ee via enantioselective hydrogenation [1], and Ni et al. achieved 99.5 % ee with a recombinant E. coli biocatalyst [2]. By contrast, racemic ethyl 2-hydroxy-4-phenylbutyrate has 0 % ee and necessitates additional resolution steps before it can be employed in chiral synthesis.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | > 99 % ee (typical production); ≥ 97.5 % ee (BASF commercial grade) |
| Comparator Or Baseline | Racemic ethyl 2-hydroxy-4-phenylbutyrate: 0 % ee |
| Quantified Difference | ≥ 97.5–99.5 percentage points higher |
| Conditions | Determined by chiral HPLC or GC; industrial and research production |
Why This Matters
High ee is mandatory for pharmaceutical intermediate acceptance; racemic material would incur costly chiral resolution and reduce process efficiency.
- [1] Herold, P. et al. New technical synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate of high enantiomeric purity. Tetrahedron 56, 6497–6499 (2000). View Source
- [2] Ni, Y. et al. Scalable biocatalytic synthesis of optically pure ethyl (R)-2-hydroxy-4-phenylbutyrate using a recombinant E. coli with high catalyst yield. J. Biotechnol. 168, 493–498 (2013). View Source
